![molecular formula C22H22N2O5 B2380051 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 900277-24-9](/img/structure/B2380051.png)
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
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Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using various spectroscopic techniques, including FTIR and NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
- The compound has been investigated for its photocatalytic properties, particularly in intermolecular carboarylation reactions. Researchers have discovered that it can selectively cleave inert C–O bonds in diarylethers, leading to the formation of arylbenzothiazolylether products . This process involves the use of strategically designed arylbenzothiazolylether diazonium salts as dual-function reagents. The resulting benzothiazolyl moiety serves as a formyl precursor, while the hydroxyl (OH) residue provides a cross-coupling site for further product elaboration. This application has implications in synthetic chemistry and materials science.
Photocatalysis and C–O Bond Cleavage
properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-23-6-8-24(9-7-23)12-16-17(25)4-3-15-21(26)20(29-22(15)16)11-14-2-5-18-19(10-14)28-13-27-18/h2-5,10-11,25H,6-9,12-13H2,1H3/b20-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYPIWMBJKJOCA-JAIQZWGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one |
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